

Application Notes and Protocols for Tobramycin Susceptibility Testing by Disk Diffusion

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Compound of Interest

Compound Name: Tobramycin

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These application notes provide a detailed protocol for determining the susceptibility of bacterial isolates to **tobramycin** using the disk diffusion method, also known as the Kirby-Bauer test. This standardized procedure is a widely accepted and cost-effective method for in vitro susceptibility testing.[1][2][3][4][5] Adherence to established standards from organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) is crucial for accurate and reproducible results.[1][5][6]

Principle of the Method

The disk diffusion method involves placing a paper disk impregnated with a known concentration of **tobramycin** onto an agar plate that has been uniformly inoculated with a standardized bacterial suspension.[4][5] As the antibiotic diffuses from the disk into the agar, it creates a concentration gradient.[5][7] If the bacteria are susceptible to **tobramycin**, a zone of growth inhibition will form around the disk.[2][4] The diameter of this zone is inversely proportional to the minimum inhibitory concentration (MIC) of the antibiotic for that particular bacterial strain.[8][9]

Materials and Reagents

- **Tobramycin** antimicrobial susceptibility disks (10 µg)[1]

- Mueller-Hinton Agar (MHA) plates (4 mm depth)[1][3]
- Tryptic Soy Broth (TSB) or equivalent
- 0.5 McFarland turbidity standard[2]
- Sterile cotton or dacron swabs[2]
- Sterile saline (0.85%)
- Bacterial colonies of the test organism (isolated and pure, 18-24 hours old)[2][7]
- Quality control (QC) strains (e.g., *Escherichia coli* ATCC 25922, *Pseudomonas aeruginosa* ATCC 27853, *Staphylococcus aureus* ATCC 25923)[10][11][12][13]
- Incubator ($35 \pm 2^\circ\text{C}$)[1]
- Ruler or caliper for measuring zone diameters[2]
- Forceps or disk dispenser[2]

Experimental Protocol

Inoculum Preparation

- Aseptically select 3-5 well-isolated colonies of the test bacterium from a non-selective agar plate.[2]
- Transfer the colonies to a tube of Tryptic Soy Broth.
- Incubate the broth at $35 \pm 2^\circ\text{C}$ until it achieves a turbidity equivalent to or greater than the 0.5 McFarland standard.
- Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard by adding sterile saline or more bacteria as needed. This can be done visually against a Wickerham card or using a photometric device.[2] A properly adjusted 0.5 McFarland standard contains approximately 1×10^8 CFU/mL.[7]

Inoculation of the Mueller-Hinton Agar Plate

- Within 15 minutes of standardizing the inoculum, dip a sterile swab into the adjusted bacterial suspension.[\[2\]](#)[\[3\]](#)[\[14\]](#)
- Remove excess fluid by pressing and rotating the swab firmly against the inside wall of the tube above the liquid level.[\[1\]](#)[\[2\]](#)
- Streak the swab evenly over the entire surface of the Mueller-Hinton agar plate to ensure a confluent lawn of growth. This is typically achieved by streaking in three directions, rotating the plate approximately 60 degrees between each streaking.[\[1\]](#)[\[2\]](#)[\[4\]](#)
- Finally, swab the rim of the agar.[\[2\]](#)
- Allow the plate to dry for 3-5 minutes, but no more than 15 minutes, with the lid slightly ajar.[\[1\]](#)[\[2\]](#)[\[14\]](#)

Application of Tobramycin Disks

- Using sterile forceps or a disk dispenser, aseptically place a **tobramycin** (10 µg) disk onto the inoculated agar surface.[\[2\]](#)[\[14\]](#)
- Gently press the disk down to ensure complete contact with the agar.[\[2\]](#)[\[14\]](#)
- Disks should be placed at least 24 mm apart from each other and from the edge of the plate to avoid overlapping of inhibition zones.[\[1\]](#)[\[2\]](#)
- Once a disk is in contact with the agar, do not move it, as diffusion of the antibiotic begins immediately.[\[14\]](#)

Incubation

- Invert the plates and place them in an incubator at $35 \pm 2^{\circ}\text{C}$ within 15 minutes of disk application.[\[1\]](#)[\[3\]](#)[\[14\]](#)
- Incubate for 16-18 hours for most rapidly growing bacteria.[\[1\]](#) For some organisms, incubation may be extended to 24 hours.[\[15\]](#)

Measurement and Interpretation of Results

- After incubation, examine the plate for a confluent lawn of bacterial growth.
- Measure the diameter of the zone of complete growth inhibition around the **tobramycin** disk to the nearest millimeter using a ruler or caliper.^[1] Measurements should be taken from the back of the plate against a dark, non-reflective background.^[5]
- Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the measured zone diameter to the established breakpoints from CLSI or EUCAST guidelines.

Data Presentation

Table 1: CLSI Interpretive Criteria for Tobramycin Disk Diffusion (10 µg disk)

Organism	Zone Diameter (mm) - Susceptible	Zone Diameter (mm) - Intermediate	Zone Diameter (mm) - Resistant
Enterobacterales	≥ 15	13 - 14	≤ 12
Pseudomonas aeruginosa	≥ 15	13 - 14	≤ 12
Acinetobacter spp.	≥ 15	13 - 14	≤ 12
Staphylococcus spp.	≥ 15	13 - 14	≤ 12

Source: Based on CLSI M100 standards. Note that these values are subject to change and the latest CLSI document should always be consulted.^[10]

Table 2: EUCAST Interpretive Criteria for Tobramycin Disk Diffusion (10 µg disk)

Organism	Zone Diameter (mm) - Susceptible	Zone Diameter (mm) - Resistant
Enterobacterales	≥ 17	< 17
Pseudomonas aeruginosa	≥ 17	< 17
Acinetobacter spp.	≥ 17	< 17
Staphylococcus spp.	≥ 18	< 18

Source: Based on EUCAST Breakpoint Tables. EUCAST does not typically use an "Intermediate" category in the same way as CLSI, instead categorizing as "Susceptible, increased exposure" (I) which often does not have a distinct zone diameter range in the same format. The latest EUCAST guidelines should be consulted for the most current information.

Quality Control

A quality control program is essential to ensure the accuracy and reproducibility of the test.^[12] This involves regularly testing reference strains with known susceptibility to **tobramycin**.^[11]^[12]

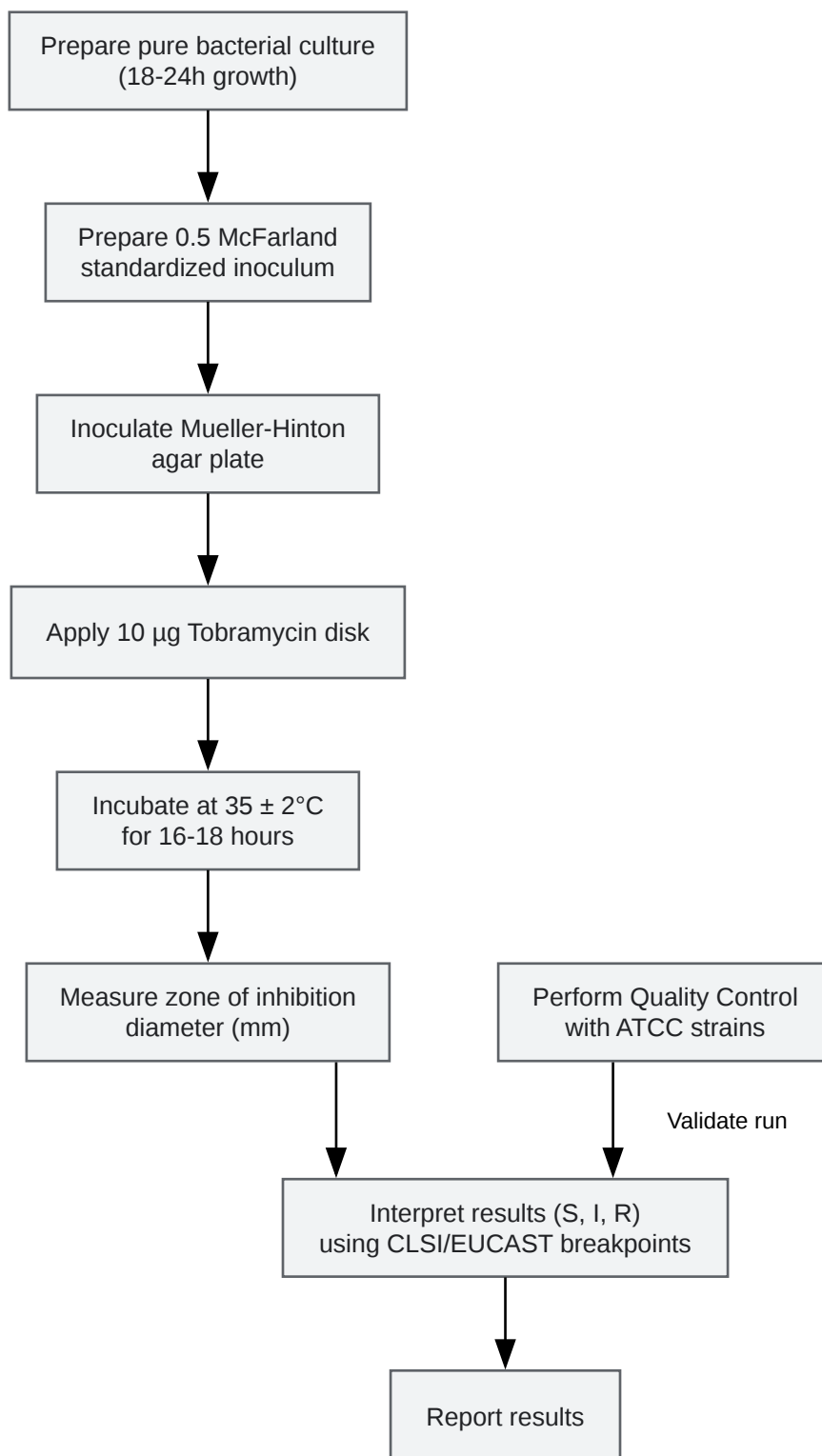
Table 3: Quality Control Ranges for Tobramycin (10 µg disk)

Quality Control Strain	Acceptable Zone Diameter Range (mm)
Escherichia coli ATCC 25922	18 - 26
Pseudomonas aeruginosa ATCC 27853	19 - 25
Staphylococcus aureus ATCC 25923	19 - 27

Source: Based on CLSI M100 standards. Laboratories should establish their own mean and acceptable ranges based on their performance data.

If the zone diameters for the QC strains fall outside the acceptable ranges, the test results for the clinical isolates are considered invalid, and the entire procedure must be reviewed for errors before re-testing.^[12]

Experimental Workflow Diagram



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